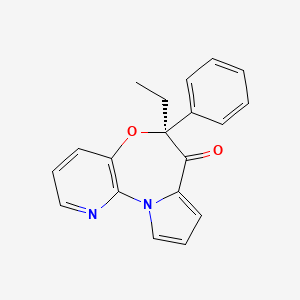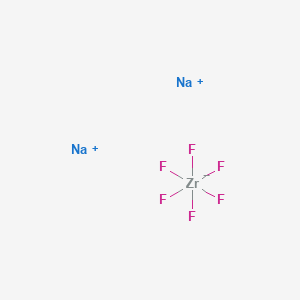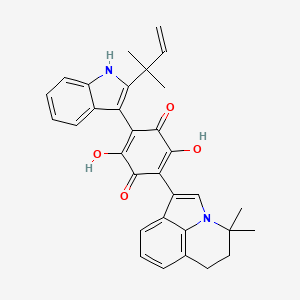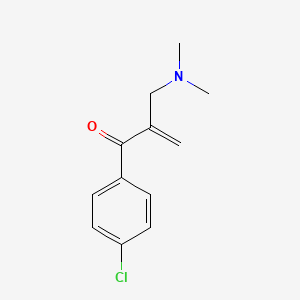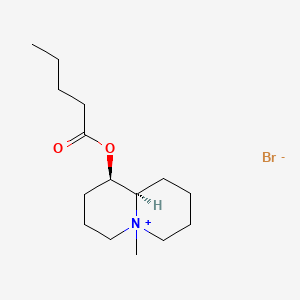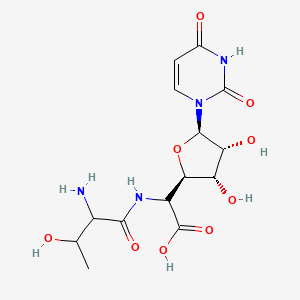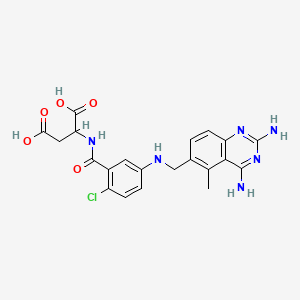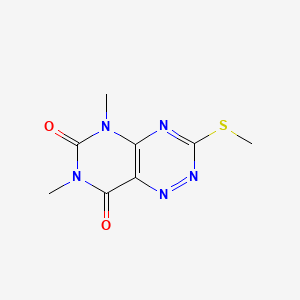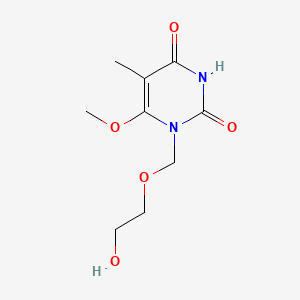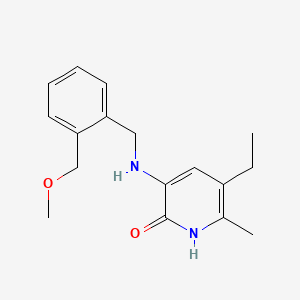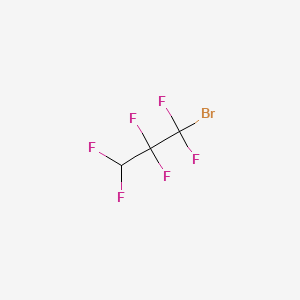
1-Bromo-1,1,2,2,3,3-hexafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,1,2,2,3,3-hexafluoropropane is a halogenated organic compound with the molecular formula C₃HBrF₆ It is characterized by the presence of bromine and six fluorine atoms attached to a three-carbon propane backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-1,1,2,2,3,3-hexafluoropropane typically involves the halogenation of hexafluoropropane. One common method is the reaction of hexafluoropropane with bromine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with bromine atoms. Industrial production methods may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-1,1,2,2,3,3-hexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: While less common, it can be involved in oxidation-reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1,2,2,3,3-hexafluoropropane has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of fluorinated drugs.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,1,2,2,3,3-hexafluoropropane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The specific pathways and molecular targets depend on the context of its use, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1,1,2,2,3,3-hexafluoropropane can be compared with other halogenated propanes, such as:
1-Bromo-2,3,3,3-tetrafluoropropene: This compound has fewer fluorine atoms and different reactivity due to the presence of a double bond.
1-Bromo-1,1,2,3,3,3-hexafluoropropane: Similar in structure but with different positional isomerism, leading to variations in chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
63905-11-3 |
|---|---|
Molekularformel |
C3HBrF6 |
Molekulargewicht |
230.93 g/mol |
IUPAC-Name |
1-bromo-1,1,2,2,3,3-hexafluoropropane |
InChI |
InChI=1S/C3HBrF6/c4-3(9,10)2(7,8)1(5)6/h1H |
InChI-Schlüssel |
PBGVNGZTQYKNIU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)Br)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



